- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,

Cas no 955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate)

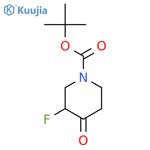

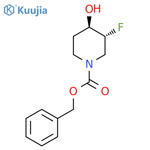

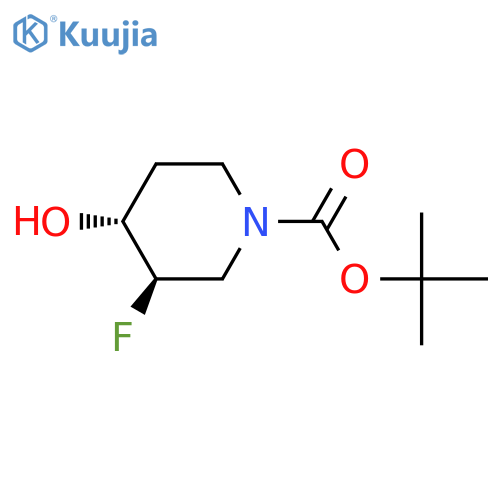

955029-44-4 structure

Nome do Produto:tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

N.o CAS:955029-44-4

MF:C10H18FNO3

MW:219.25322675705

MDL:MFCD18791210

CID:3160547

PubChem ID:40152150

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Propriedades químicas e físicas

Nomes e Identificadores

-

- tert-Butyl-(3R,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- tert-butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylate racemate

- rel-1,1-Dimethylethyl (3R,4R)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)

- 1,1-Dimethylethyl trans-4-hydroxy-3-fluoropiperidine-1-carboxylate

- tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-tert-Butoxycarbonyl-3-fluoro-4-hydroxypiperidine

- trans-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester

- trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- trans-1-Boc-3-fluoro-4-hydroxypiperidine

- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4S)-

- SCHEMBL1554980

- tert-Butyl(3>S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- 955029-44-4

- tert-butyltrans-3-fluoro-4-hydroxypiperidine-1-carboxylate

- MFCD18632749

- CS-0058579

- 1174020-44-0

- 1,1-Dimethylethyl (3S,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate

- AS-34569

- WS-00417

- (3s,4s)-1-boc-3-fluoro-4-hydroxypiperidine

- ZWB02044

- DTXSID801160437

- AC-37144

- (3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- XRNLYXKYODGLMI-YUMQZZPRSA-N

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidinecarboxylate

- AKOS015897992

- MFCD18791210

- N-Boc-(3S,4S)-3-Fluoro-4-Hydroxypiperidine

- tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S,4S)-1-Boc-3-fluoro-4-hydroxypiperidine ee

- tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

-

- MDL: MFCD18791210

- Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8-/m1/s1

- Chave InChI: XRNLYXKYODGLMI-HTQZYQBOSA-N

- SMILES: C(N1CC[C@@H](O)[C@H](F)C1)(=O)OC(C)(C)C

Propriedades Computadas

- Massa Exacta: 219.12707160g/mol

- Massa monoisotópica: 219.12707160g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 1

- Contagem de aceitadores de ligações de hidrogénio: 4

- Contagem de Átomos Pesados: 15

- Contagem de Ligações Rotativas: 3

- Complexidade: 239

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 2

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1

- Superfície polar topológica: 49.8Ų

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118509-250mg |

tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 250mg |

¥236.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D498870-500mg |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 500mg |

$140 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120644-50G |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 97% | 50g |

¥ 19,450.00 | 2023-04-12 | |

| Chemenu | CM294324-25g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95% | 25g |

$2450 | 2021-08-18 | |

| Apollo Scientific | PC430171-1g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 1g |

£182.00 | 2025-02-21 | |

| Apollo Scientific | PC430171-5g |

(3.4)-trans-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-Butyl ester |

955029-44-4 | 97% | 5g |

£655.00 | 2025-02-21 | |

| ChemScence | CS-0047869-1g |

rel-(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 1g |

$950.0 | 2022-04-26 | ||

| Chemenu | CM294324-250mg |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 250mg |

$90 | 2022-09-29 | |

| Alichem | A129000026-1g |

tert-Butyl (3.4)-trans-3-fluoro-4-hydroxypiperidine-1-carboxylateracemate |

955029-44-4 | 95% | 1g |

$253.62 | 2023-08-31 | |

| Chemenu | CM294324-5g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |

955029-44-4 | 95%+ | 5g |

$619 | 2022-09-29 |

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt

1.2 Reagents: Methanol , Water ; rt

1.2 Reagents: Methanol , Water ; rt

Referência

Método de produção 2

Condições de reacção

Referência

- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

Referência

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

Método de produção 4

Condições de reacção

1.1 Reagents: Triethylamine trihydrofluoride Solvents: 1,2-Dichloroethane ; 12 h, rt → 80 °C

Referência

- Preparation of diazepanone compounds as chemokine receptor antagonists for treatment of inflammatory diseases, United States, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,

Método de produção 6

Condições de reacção

Referência

- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 45 min, 0 °C

1.2 Reagents: Acetone

1.2 Reagents: Acetone

Referência

- Pyrazolylpyrimidine derivatives as IRAK inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção

Referência

- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,

Método de produção 10

Condições de reacção

Referência

- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção

Referência

- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,

Método de produção 12

Condições de reacção

Referência

- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,

Método de produção 13

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Referência

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Método de produção 14

Condições de reacção

Referência

- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,

Método de produção 15

Condições de reacção

Referência

- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,

Método de produção 16

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Referência

- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,

Método de produção 17

Método de produção 18

Condições de reacção

1.1 Reagents: Triethylamine trihydrofluoride ; rt → 80 °C; overnight, 80 °C

Referência

- Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties, Chemistry - A European Journal, 2023, 29(47),

Método de produção 19

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Referência

- 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones as allosteric modulators of M4 muscarinic acetylcholine receptor and their preparation, World Intellectual Property Organization, , ,

Método de produção 20

Condições de reacção

1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt

Referência

- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials

- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate

- benzyl trans-3-fluoro-4-hydroxy-piperidine-1-carboxylate

- Tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate

- benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

- Di-tert-butyl dicarbonate

- benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

- benzyl (3R,4S)-3-fluoro-4-hydroxy-piperidine-1-carboxylate

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products

tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate Literatura Relacionada

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

955029-44-4 (tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate) Produtos relacionados

- 2098081-61-7((3-Azidoazetidin-1-yl)(2-methoxyphenyl)methanone)

- 1353994-53-2((S)-2-Amino-N-furan-2-ylmethyl-N-isopropyl-3-methyl-butyramide)

- 5399-98-4(N,n,3-trimethyl-2h-pyrazolo[4,3-d]pyrimidin-7-amine)

- 866151-44-2(Piperazine, 1-hexyl-4-(4-nitrophenyl)-)

- 2172572-48-2(1-(butan-2-yl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2229200-27-3(3-methyl-3-{3H-1,2,3triazolo4,5-bpyridin-6-yloxy}azetidine)

- 19181-53-4(6-Methylquinazolin-4-ol)

- 2679919-60-7(rac-(3aR,7aR)-2-(trifluoroacetyl)-octahydro-1H-isoindole-3a-carboxylic acid)

- 1824057-09-1(4-[(2H-1,2,3-triazol-2-yl)methyl]piperidine hydrochloride)

- 1368407-02-6(2-(methylamino)-1-(2-methylphenyl)ethan-1-one)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:955029-44-4)tert-butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate

Pureza:99%

Quantidade:5g

Preço ($):396.0